molecular formula C19H28FNO3S B2651130 3-(3-Fluoro-4-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one CAS No. 1797893-84-5

3-(3-Fluoro-4-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Cat. No. B2651130
CAS RN: 1797893-84-5
M. Wt: 369.5
InChI Key: WUGWGCSRSQBRDJ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, commonly known as F4MP, is a synthetic compound that has gained popularity in scientific research due to its potential therapeutic applications. F4MP belongs to the class of cathinones, which are synthetic stimulants that have been used for their psychoactive effects. However, F4MP has been found to have unique properties that make it a promising candidate for various research applications.

Scientific Research Applications

Structure and Crystal Analysis

  • The structural analysis of various piperidine derivatives has been a significant focus, with studies exploring the crystal forms of related compounds. For instance, Yokota, Uekusa, and Ohashi (1999) analyzed two crystal forms of paroxetine hydrochloride, a compound with structural similarities, providing insights into its molecular configuration and crystal system (Yokota, Uekusa, & Ohashi, 1999).

Pharmacological Applications

  • Research on piperidine derivatives extends to their pharmacological applications, including their potential as inhibitors or antagonists for various receptors. For example, Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones through stereoselective synthesis, highlighting their in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

  • Grimwood et al. (2011) identified a novel κ-opioid receptor antagonist, showcasing the compound's high affinity for human and rodent receptors. This research suggests potential therapeutic applications for depression and addiction disorders, demonstrating the compound's selective interaction with opioid receptors (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011).

Molecular Dynamics and Quantum Chemical Studies

  • The study by Kaya et al. (2016) on the corrosion inhibition properties of piperidine derivatives on iron surfaces through quantum chemical calculations and molecular dynamics simulations underscores the versatility of these compounds. Their research offers a foundation for developing corrosion inhibitors with enhanced efficiency and specificity (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FNO3S/c1-14(2)13-25(23,24)17-8-10-21(11-9-17)19(22)7-6-16-5-4-15(3)18(20)12-16/h4-5,12,14,17H,6-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGWGCSRSQBRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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